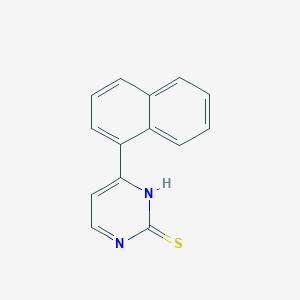

4-(Naphthalen-1-yl)pyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic aromatic organic compound characterized by the presence of a naphthalene ring attached to a pyrimidine ring with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)pyrimidine-2-thiol typically involves the reaction of naphthalen-1-ylamine with appropriate reagents to form the pyrimidine ring. One common method is the condensation reaction between naphthalen-1-ylamine and thiourea in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Using reducing agents like sodium borohydride or hydrogen gas.

Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of the disulfide.

Pyrimidinylamines: Resulting from the reduction of the pyrimidine ring.

Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Naphthalen-1-yl)pyrimidine-2-thiol has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Naphthalen-1-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical processes, leading to the observed biological activities.

Comparison with Similar Compounds

Naphthalen-1-ylamine

Naphthalene sulfonic acids

Naphthalene derivatives with different heterocyclic rings

Biological Activity

4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to those of standard antibiotics like ciprofloxacin.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 16 |

| Escherichia coli | 32 | 32 |

This suggests that the compound could be developed as a potential therapeutic agent for treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies on HCT-116 colon cancer cells indicated that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, highlighting its potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest in G2/M phase |

The mechanism involves the activation of caspases, leading to DNA fragmentation and ultimately cell death .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through COX-2 inhibition assays. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value of 0.05 µM, comparable to that of the standard drug celecoxib (IC50 = 0.04 µM). This suggests its potential utility in treating inflammatory diseases.

| Compound | IC50 (µM) | Standard Drug (Celecoxib) IC50 (µM) |

|---|---|---|

| This compound | 0.05 | 0.04 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Tageldin et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against multiple strains, thus validating its potential as an alternative antibiotic .

Case Study 2: Anticancer Mechanism

In another investigation involving HeLa cells, researchers found that treatment with this compound led to increased early apoptotic cell populations and sub-G1 phase accumulation, indicating its role in cell cycle regulation and apoptosis induction .

Properties

IUPAC Name |

6-naphthalen-1-yl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-15-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWKLNHPFBIOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.